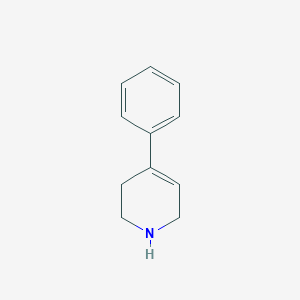

4-Phenyl-1,2,3,6-tetrahydropyridine

描述

Overview of Tetrahydropyridine (B1245486) (THP) Ring Systems in Medicinal Chemistry

The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceutical agents. auctoresonline.orgbohrium.com The pharmacological properties of THP derivatives are diverse and are largely influenced by the substituents attached to the ring system. auctoresonline.orgresearchgate.net This has led to the development of a multitude of THP-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. auctoresonline.orgresearchgate.net

Tetrahydropyridine can exist in three distinct structural isomers, depending on the position of the double bond within the ring: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine (B147620), and 2,3,4,5-tetrahydropyridine. auctoresonline.orgwikipedia.org Each isomer presents a unique three-dimensional geometry and electronic distribution, which in turn dictates its chemical reactivity and biological interactions. The specific isomer, 1,2,3,6-tetrahydropyridine, is of particular interest due to its role as a key structural component in various pharmacologically active compounds. auctoresonline.org

Table 1: Structural Isomers of Tetrahydropyridine

| Isomer | Chemical Formula | Key Features |

| 1,2,3,4-Tetrahydropyridine | C5H9N | Double bond between C4 and C5 |

| 1,2,3,6-Tetrahydropyridine | C5H9N | Double bond between C4 and C5 |

| 2,3,4,5-Tetrahydropyridine | C5H9N | Double bond between N1 and C6 (imine) wikipedia.org |

The tetrahydropyridine ring is a recurring structural motif in a variety of natural products, including alkaloids. auctoresonline.orgresearchgate.net For instance, the alkaloid (–)-Mitragynine contains a tetrahydropyridine core. wikipedia.org Inspired by these natural scaffolds, synthetic chemists have developed a plethora of tetrahydropyridine derivatives. auctoresonline.org These synthetic agents have been investigated for a wide range of therapeutic applications. researchgate.net The versatility of the THP ring system allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. auctoresonline.org

Historical Context of 4-Phenyl-1,2,3,6-tetrahydropyridine Research

The scientific journey of this compound is closely intertwined with a pivotal discovery in neuroscience.

While the initial synthesis of related compounds dates back to 1947, the specific compound this compound gained significant attention later. wikipedia.orgnih.gov Its hydrochloride salt is a solid with a melting point of 202-203.5 °C. sigmaaldrich.com The structure and properties of this compound have been characterized using various analytical techniques. nih.gov

The research landscape for this compound and its derivatives was profoundly shaped by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). auctoresonline.orgnih.gov In the early 1980s, a group of individuals developed severe and permanent parkinsonian symptoms after intravenously using a synthetic opioid contaminated with MPTP. medlink.comneurology.org This tragic incident unveiled the potent and selective neurotoxicity of MPTP. medlink.com

MPTP itself is not the toxic agent but is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgnih.gov MPP+ is then taken up by dopamine (B1211576) neurons in the substantia nigra, a region of the brain critical for motor control, leading to their destruction and the manifestation of Parkinson's disease-like symptoms. wikipedia.orgnih.gov This discovery established MPTP as a crucial tool for creating animal models of Parkinson's disease, revolutionizing research into the disease's mechanisms and potential treatments. medlink.comnih.gov The close structural relationship between this compound and the neurotoxin MPTP spurred significant research into the synthesis, properties, and biological activities of a wide range of related tetrahydropyridine derivatives. researchgate.netnih.gov

Table 2: Key Compounds in the Context of this compound Research

| Compound Name | Abbreviation | Significance |

| This compound | - | Core structure of interest |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP | Potent neurotoxin that induces parkinsonism wikipedia.org |

| 1-Methyl-4-phenylpyridinium | MPP+ | Toxic metabolite of MPTP wikipedia.orgnih.gov |

| 1-methyl-4-phenyl-4-propionoxypiperidine | MPPP | Synthetic opioid, illicit production of which led to MPTP contamination nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,12H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPXTQYWYRWWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43064-12-6 (hydrochloride) | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065040 | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-69-9 | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10338-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10338-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Chemical Transformations of 4 Phenyl 1,2,3,6 Tetrahydropyridine and Its Analogues

Classical Synthetic Routes to 4-Phenyl-1,2,3,6-tetrahydropyridine Derivatives

Classical approaches to the tetrahydropyridine (B1245486) ring system have traditionally relied on well-established organic reactions, including intramolecular cyclizations and strategies that build the ring with stereochemical control.

The construction of the tetrahydropyridine ring often involves the formation of carbon-nitrogen bonds through intramolecular nucleophilic attack. While direct nucleophilic aromatic substitution (SNAr) on an unactivated phenyl ring is challenging, related cyclization strategies are pivotal. nih.gov These methods typically involve preparing an acyclic precursor containing both the nitrogen nucleophile and a suitable electrophilic carbon center.

A common mechanistic pathway in multicomponent reactions involves a sequence of intermolecular additions followed by an intramolecular cyclization. For example, a proposed mechanism for the formation of polysubstituted tetrahydropyridines involves a Michael addition, followed by a Mannich reaction to create a key amino-dicarbonyl intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization, where the amine attacks a carbonyl group, leading to a polysubstituted 2-hydroxypiperidine, which subsequently dehydrates to the tetrahydropyridine product. nih.gov This final ring-closing step is a classical and fundamental transformation in heterocyclic synthesis.

Controlling the stereochemistry during the synthesis of THP derivatives is crucial for accessing specific, biologically active isomers. Several strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One effective method is a one-pot multicomponent reaction (MCR) that utilizes a chiral amine, such as (S)-2-phenylglycinol, to induce asymmetry. thieme-connect.com This approach allows for the preparation of complex chiral tetrahydropyridine derivatives from simple starting materials like β-dicarbonyl compounds and α,β-unsaturated carbonyl compounds. thieme-connect.com Similarly, some four-component reactions for synthesizing 1,4,5,6-tetrahydropyridines have been shown to be highly stereoselective, yielding only a single diastereomer. nih.govresearchgate.net The specific conformation of these products, with bulky aryl substituents occupying sterically favorable positions, has been confirmed by X-ray crystal diffraction analysis. nih.gov

Advanced catalytic methods also provide excellent stereocontrol. For instance, a rhodium-catalyzed cascade reaction has been developed that produces highly substituted tetrahydropyridines with outstanding diastereoselectivities (>95% diastereomeric purity). nih.govacs.orgnih.gov Furthermore, asymmetric reductive Heck cyclizations catalyzed by palladium complexes with chiral ligands can produce quaternary tetrahydropyridines with high enantioselectivity. nih.gov

Advanced Synthetic Methodologies for Functionalized Tetrahydropyridines

Modern organic synthesis has introduced powerful metal-catalyzed reactions and multicomponent strategies that offer efficient and versatile access to functionalized tetrahydropyridines, including 4-phenyl substituted analogues.

The palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, has been adapted for the synthesis of heterocyclic systems. wikipedia.org An efficient one-pot method for constructing functionalized 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives involves a palladium-catalyzed cyclization-Heck reaction of allenamides with aryl or vinyl halides. acs.orgresearchgate.net This reaction proceeds efficiently under standard conditions, providing access to tetrahydropyridine derivatives that feature a nonconjugated diene system, suitable for further chemical transformations. acs.orgresearchgate.net

The general applicability of palladium catalysis is broad, with numerous ligands and reaction conditions developed to optimize the Heck coupling for various substrates. nih.gov The reductive Heck reaction, a variant that installs a C-H bond instead of leaving a double bond, has also been applied to the asymmetric cyclization to form quaternary tetrahydropyridines. nih.gov

Table 1: Examples of Palladium-Catalyzed Cyclization-Heck Reaction of Allenamides Data sourced from Organic Letters. acs.org

Rhodium-catalyzed C-H activation has emerged as a powerful tool for constructing complex molecules from simple precursors. nih.gov A versatile, one-pot cascade reaction has been developed to synthesize highly substituted 1,2,3,6-tetrahydropyridines with exceptional diastereoselectivity. nih.govacs.org The process begins with the Rh(I)-catalyzed β-C–H bond activation of an α,β-unsaturated imine, followed by coupling with an alkyne to form an azatriene intermediate. nih.gov This intermediate undergoes an in situ electrocyclization to yield a 1,2-dihydropyridine. nih.govresearchgate.net Subsequent reduction of this dihydropyridine (B1217469) affords the final 1,2,3,6-tetrahydropyridine (B147620) product in good to excellent yields. nih.gov This method is notable for its ability to create multiple points of substitution, including 4-phenyl and 4-heteroaryl derivatives, which are recognized as pharmacologically potent compounds. nih.gov

Table 2: Rh(I)-Catalyzed Synthesis of Substituted Tetrahydropyridines Data sourced from the Journal of the American Chemical Society. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org They are recognized as an excellent tool for producing libraries of structurally diverse compounds, including tetrahydropyridines. rsc.org

A notable example is the four-component reaction of an aldehyde, a cyano-containing C-H acid (like malononitrile), an ester of a 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297). nih.gov Refluxing these components in methanol (B129727) results in the stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers. nih.gov The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization/dehydration. nih.govresearchgate.net This MCR approach is valued for its use of cheap, readily available starting materials and its ability to form multiple new C-C and C-N bonds in one pot. nih.gov

Another three-component MCR involves the reaction of β-keto esters, aromatic amines, and formaldehyde, catalyzed by L-proline, to afford THP derivatives with moderate yields and enantioselectivities. rsc.org

One-Pot Synthesis Methods

Several catalytic systems have been successfully employed for the one-pot synthesis of tetrahydropyridine scaffolds. A common approach involves the reaction of an aldehyde, an amine, and a β-ketoester. ufms.br Various catalysts can facilitate this transformation, each with its own set of advantages.

For instance, Lewis acids have proven effective in activating the substrates. Copper (II) triflate [Cu(OTf)₂] has been used as a catalyst in a one-pot, five-component reaction of substituted aldehydes and aromatic amines with β-ketoesters at room temperature, affording excellent yields of the desired tetrahydropyridine products. ufms.br Another Lewis acid catalyst, silica (B1680970) sulfuric acid (SSA), has been utilized under reflux conditions in ethanol (B145695), providing good to moderate yields in an environmentally friendly process where water is the primary byproduct. ufms.br A silica-based solid Lewis acid catalyst, BF₃·SiO₂, has also been reported to be effective in methanol under reflux conditions. ufms.br

In addition to traditional Lewis acids, other catalytic systems have been explored. The combination of poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] in ethanol at room temperature has been shown to produce highly substituted tetrahydropyridine analogs in moderate to high yields and with high purity. researchgate.net

While not exclusively for this compound, the principles of these one-pot syntheses of substituted tetrahydropyridines are applicable. The general scheme for a one-pot synthesis of 1,2,3,6-tetrahydropyridine derivatives is presented below.

Table 1: Catalysts Used in One-Pot Synthesis of Tetrahydropyridine Derivatives

| Catalyst | Reaction Conditions | Yield | Reference |

| Copper (II) triflate [Cu(OTf)₂] | Room Temperature | 84-92% | ufms.br |

| Silica Sulfuric Acid (SSA) | Ethanol, Reflux | 58-86% | ufms.br |

| Boron trifluoride etherate on silica (BF₃·SiO₂) | Methanol, Reflux | Moderate | ufms.br |

| [PBBS] and [TBBDA] | Ethanol, Room Temperature | 54-81% | researchgate.net |

Chemical Transformations and Derivatization of the this compound Scaffold

The this compound core is a versatile scaffold that allows for a variety of chemical modifications to modulate its biological activity. These transformations primarily focus on N-substitution, modification of the phenyl ring, and hydroxylation.

N-Substitution Reactions and their Impact on Biological Activity

The nitrogen atom of the tetrahydropyridine ring is a key site for derivatization. N-substitution has been shown to have a profound impact on the biological properties of these compounds, particularly their neurotoxicity and their potential as enzyme inhibitors. nih.govnih.gov

A prominent example is the N-methylation of this compound (PTP) to form 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov This seemingly simple modification dramatically alters the compound's biological profile, transforming it into a potent neurotoxin. nih.gov The neurotoxicity of MPTP and its analogs is closely linked to their ability to be oxidized by monoamine oxidase (MAO), particularly MAO-B. nih.gov

Beyond N-methylation, a range of other N-substituents have been explored to develop analogues with different biological activities. For example, various benzamide (B126) analogues linked to the this compound fragment via alkyl spacers have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. nih.gov Some of these N-substituted derivatives have demonstrated high potency as PARP-1 inhibitors. nih.gov

Furthermore, a series of substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide and benzenesulfonamide (B165840) derivatives have been synthesized and assessed for their anti-inflammatory activity. nih.gov The nature of the substituent on the benzamide or benzenesulfonamide moiety influences the compound's ability to attenuate nitric oxide production in microglial cells. nih.gov

Table 2: Examples of N-Substituted this compound Analogues and their Biological Activities

| N-Substituent | Biological Activity | Reference |

| Methyl (MPTP) | Neurotoxin (via oxidation by MAO) | nih.gov |

| Benzamide derivatives (via alkyl spacers) | PARP-1 inhibition | nih.gov |

| Substituted Benzamides/Benzenesulfonamides | Anti-inflammatory | nih.gov |

Modifications to the Phenyl Ring and their SAR Implications

Alterations to the 4-phenyl ring of the tetrahydropyridine scaffold provide another avenue for modifying biological activity and exploring structure-activity relationships (SAR). The electronic and steric properties of substituents on the phenyl ring can influence the molecule's interaction with biological targets.

Studies on MPTP analogues have shown that the nature and position of substituents on the phenyl ring are critical for neurotoxicity. nih.gov For an MPTP analog to be neurotoxic, it must be a substrate for MAO and be oxidized to a pyridinium (B92312) species. nih.gov However, not all analogues that are oxidized by MAO are neurotoxic, indicating that other factors, likely related to the properties of the final pyridinium product, are also important. nih.gov

For example, the introduction of various substituents can alter the rate of MAO-catalyzed oxidation. While most of the studied analogues were oxidized by MAO, the specific isoform (MAO-A or MAO-B) and the efficiency of the oxidation varied. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the phenyl ring.

Hydroxylation Pathways

Hydroxylation represents a key metabolic pathway for this compound and its derivatives, influencing their detoxification and biological effects. The primary sites of hydroxylation are the phenyl ring and the nitrogen atom (via N-dealkylation).

Theoretical studies using quantum chemical calculations have investigated the detoxification of MPTP by cytochrome P450 enzymes. nih.gov These studies reveal two main competing pathways: N-demethylation to form this compound (PTP) and aromatic hydroxylation to yield 4-(4'-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine. nih.gov The calculations indicate that N-demethylation is thermodynamically more favorable than aromatic hydroxylation, which aligns with experimental observations of product distribution. nih.gov

The mechanism of aromatic hydroxylation involves an initial addition of the cytochrome P450 active species (Compound I) to the phenyl ring, followed by a proton shuttle to form the phenolic product. nih.gov

Furthermore, the involvement of prolyl hydroxylase (PHD) enzymes in the neurotoxicity of MPTP suggests another layer of complexity in the hydroxylation pathways. Inhibition of PHD has been shown to protect against MPTP-induced neurotoxicity, indicating a role for the hypoxia-inducible factor (HIF) pathway. nih.gov The toxicity of MPTP is also linked to the generation of reactive oxygen species, including hydrogen peroxide (H₂O₂), which can lead to the formation of highly reactive hydroxyl radicals in the presence of iron. oup.com

Role of 4 Phenyl 1,2,3,6 Tetrahydropyridine in Metabolic Pathways and Biochemical Interactions

Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to its Metabolites

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a lipophilic compound capable of crossing the blood-brain barrier. wikipedia.org Its neurotoxicity is not inherent but is a consequence of its enzymatic conversion into various metabolites. wikipedia.orgnih.gov The primary and most studied metabolic pathway involves the bioactivation of MPTP into the potent neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+). wikipedia.orgnih.govnih.govwikipedia.org However, parallel metabolic routes exist that lead to the formation of less toxic or inactive compounds, representing detoxification mechanisms. tandfonline.comnih.gov The balance between these activation and inactivation pathways is a crucial determinant of the ultimate neurotoxic potential of MPTP. tandfonline.com

The principal pathway for MPTP's toxicity involves its oxidation by the enzyme Monoamine Oxidase B (MAO-B). wikipedia.orgnih.gov This enzyme is located on the outer mitochondrial membrane, predominantly within glial cells (specifically astrocytes) in the brain. wikipedia.orgnih.govnih.gov MAO-B catalyzes the two-step oxidation of MPTP into its toxic metabolite, MPP+. nih.govwikipedia.orgresearchgate.net

Once formed in glial cells, MPP+ is released into the extracellular space. nih.gov It is then selectively taken up by dopamine (B1211576) neurons through the dopamine transporter (DAT), which normally functions to retrieve excess dopamine from the synapse. wikipedia.orgnih.gov This selective accumulation within dopaminergic neurons explains their particular vulnerability to MPTP-induced damage. wikipedia.orgnih.gov Inside the neurons, MPP+ interferes with mitochondrial respiration by inhibiting Complex I of the electron transport chain, leading to ATP depletion, increased production of reactive oxygen species, and ultimately, cell death. wikipedia.orgexplorationpub.commdpi.com This process of MAO-B-mediated conversion is considered the critical bioactivation step required for MPTP neurotoxicity. tandfonline.comnih.gov

Alongside the bioactivation pathway, the body employs alternative metabolic routes that serve to detoxify MPTP, mitigating its harmful effects. These pathways are primarily catalyzed by the cytochrome P450 family of enzymes and result in metabolites that are less toxic than MPP+. tandfonline.comnih.gov

A significant detoxification pathway for MPTP is N-demethylation, which results in the formation of 4-Phenyl-1,2,3,6-tetrahydropyridine (PTP). tandfonline.comnih.gov This reaction is catalyzed by cytochrome P450 enzymes, with CYP2D6 being identified as a key contributor. tandfonline.comnih.govnih.gov This process represents a neuroprotective mechanism, as it diverts MPTP away from the MAO-B-mediated bioactivation pathway that produces the toxic MPP+. nih.gov Studies have shown that CYP2D6 can mediate up to 40% of the hepatic metabolism of MPTP through this N-demethylation pathway. tandfonline.comnih.gov

Another detoxification route involves the aromatic hydroxylation of the MPTP molecule. This reaction, also primarily catalyzed by CYP2D6, adds a hydroxyl group to the phenyl ring of MPTP, forming p-hydroxylated MPTP (MPTP-OH). nih.govosti.gov Similar to N-demethylation, this modification creates an inactive product, preventing the conversion of MPTP to MPP+ and thus contributing to its detoxification. nih.gov The process of adding a hydroxyl group generally increases the water solubility of a compound, facilitating its elimination from the body. nih.gov

| Enzyme | Primary Location | Reaction Catalyzed | Metabolite(s) |

| Monoamine Oxidase B (MAO-B) | Glial Cells (Mitochondria) | Oxidation | 1-Methyl-4-phenylpyridinium (MPP+) |

| Cytochrome P450 2D6 (CYP2D6) | Liver, Brain (Substantia Nigra) | N-Demethylation | This compound (PTP) |

| Aromatic Hydroxylation | p-hydroxylated MPTP (MPTP-OH) | ||

| Oxidation | 1-Methyl-4-phenylpyridinium (MPP+) | ||

| Cytochrome P450 1A2 (CYP1A2) | Liver | N-Demethylation | This compound (PTP) |

| Cytochrome P450 3A4 (CYP3A4) | Liver | N-Demethylation | This compound (PTP) |

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a multifaceted and complex role in the metabolism of MPTP. tandfonline.comnih.gov While they are central to the detoxification of MPTP through N-demethylation and aromatic hydroxylation, they can also contribute to its bioactivation. nih.govnih.gov The primary enzymes identified in these processes are CYP2D6, CYP1A2, and CYP3A4. nih.gov Their presence in both the liver and the brain, including in the pigmented neurons of the substantia nigra, indicates that these metabolic reactions can occur both systemically and within the target tissue for MPTP's toxicity. tandfonline.comnih.gov

CYP2D6 is a particularly important enzyme in the biotransformation of MPTP. nih.govnih.gov It is highly polymorphic, meaning its activity varies significantly among individuals, which may influence susceptibility to MPTP-induced neurotoxicity. nih.govosti.gov

Primarily, CYP2D6 is recognized for its role in detoxifying MPTP. It catalyzes the N-demethylation of MPTP to form PTP and the aromatic hydroxylation to form MPTP-OH. nih.govnih.govosti.gov The kinetics of N-demethylation by human liver microsomes show a high-affinity component that is directly attributable to CYP2D6 activity. nih.gov

However, research has also revealed that CYP2D6 can catalyze the oxidation of MPTP to the toxic MPP+, a role traditionally ascribed almost exclusively to MAO-B. nih.govnih.gov Specifically, CYP2D6 located within the mitochondria of dopaminergic neurons has been shown to efficiently metabolize MPTP to MPP+. nih.gov This suggests that, in addition to the MAO-B in glial cells, dopaminergic neurons may have their own intrinsic capacity to activate the pro-neurotoxin, a process that can be attenuated by CYP2D6 inhibitors. nih.gov Therefore, CYP2D6 plays a dual role: a major detoxification role through N-demethylation and hydroxylation, and a secondary, yet potentially significant, bioactivation role within the very neurons that are targeted for destruction. nih.govnih.govnih.gov

| Metabolite | Metabolic Pathway | Primary Enzyme(s) |

| 1-Methyl-4-phenylpyridinium (MPP+) | Bioactivation | Monoamine Oxidase B (MAO-B), Cytochrome P450 2D6 (CYP2D6) |

| This compound (PTP) | Detoxification (N-Demethylation) | Cytochrome P450 2D6 (CYP2D6), CYP1A2, CYP3A4 |

| p-hydroxylated MPTP (MPTP-OH) | Detoxification (Aromatic Hydroxylation) | Cytochrome P450 2D6 (CYP2D6) |

Role of Cytochrome P450 Enzymes in MPTP Metabolism

Interactions of this compound and its Analogues with Enzymes and Receptors

The unique structure of this compound serves as a scaffold for a variety of neurologically active compounds. Its interactions are particularly notable in the context of monoamine oxidase, dopamine and serotonin (B10506) receptors, and poly(ADP-ribose) polymerase-1.

Modulation of Monoamine Oxidase (MAO) Activity

The most well-documented interaction involving this chemical structure is the metabolic activation of its N-methylated analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), by monoamine oxidase-B (MAO-B). wikipedia.org MPTP itself is not toxic but is a lipophilic compound that can cross the blood-brain barrier. wikipedia.org Within the brain, MAO-B, an enzyme located in glial cells, metabolizes MPTP. wikipedia.org This bioactivation is a critical step, oxidizing MPTP into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgnih.gov

The process begins with the MAO-B-catalyzed conversion of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+), which is subsequently oxidized to MPP+. nih.govnih.gov Studies have determined the Michaelis-Menten constant (Km,app) for MPTP with human liver MAO-B to be approximately 316 µM. nih.gov The unmethylated parent compound, this compound (PTP), is also a substrate for MAO-B, with a Km,app of 221 µM. nih.gov MPTP and its metabolites act as competitive inhibitors of both MAO-A and MAO-B. nih.govnih.gov Specifically, MPTP is a competitive and reversible inhibitor of MAO-A with an inhibitor constant (Ki) of 9 µM, while its inhibition of MAO-B is noncompetitive and time-dependent, with a Ki of 106 µM. nih.gov The enzymatic conversion by MAO-B is a necessary step for the neurotoxic effects associated with MPTP to occur. wikipedia.org

Serotonin Receptor (5-HT1A) Ligand Affinity

The this compound nucleus is a valuable structural motif in the design of ligands for the serotonin 1A (5-HT1A) receptor. nih.gov Molecular modeling studies have revealed that substituting a piperazine (B1678402) ring with a 1,2,3,6-tetrahydropyridine (B147620) ring in certain chemical series is highly favorable for 5-HT1A receptor affinity. nih.gov

The key to this enhanced interaction lies in the conformational properties of the molecule. For derivatives containing the this compound moiety, a nearly planar orientation between the phenyl ring and the tetrahydropyridine (B1245486) ring appears to be the most favorable conformation. nih.gov This planarity is believed to facilitate a better interaction with the receptor's binding site compared to the perpendicular orientation adopted by analogous piperazine compounds. nih.gov This structural insight is crucial for the rational design of new, high-affinity 5-HT1A ligands. nih.gov Research into related arylpiperazine derivatives has identified compounds with high affinity for the 5-HT1A receptor, with some showing Ki values as low as 0.74 nM and 1.1 nM. nih.govresearchgate.net

| Compound | Ki (nM) | Reference |

|---|---|---|

| DF-300 | 7.7 | researchgate.net |

| DF-400 | 5.8 | researchgate.net |

| SYA16263 (2) | 1.1 | nih.gov |

| Compound 21 | 0.74 | nih.gov |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

The this compound fragment has been identified as an excellent component for enhancing the inhibitory potency of compounds targeting poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is an enzyme involved in DNA repair and cell death pathways, and its overactivation is implicated in neurodegenerative processes. frontiersin.org

Researchers have synthesized and evaluated various benzamide (B126) analogues that incorporate the this compound fragment linked via alkyl spacers. nih.gov Several of these compounds have demonstrated high potency as PARP-1 inhibitors, underscoring the importance of this specific chemical fragment in achieving strong enzyme inhibition. nih.gov The inhibition of PARP-1 is considered a neuroprotective strategy, as it can mitigate the cellular damage initiated by toxins like MPP+. frontiersin.org

Theoretical and Computational Investigations of Metabolic Pathways

Computational chemistry provides powerful tools to understand the underlying mechanisms of metabolic activation and receptor interaction at a molecular level.

Hybrid Density Functional Calculations for Reaction Mechanisms

While specific hybrid density functional theory (DFT) studies on the reaction mechanism of this compound metabolism are not extensively detailed in the available literature, this computational method is widely applied to understand complex chemical processes. Hybrid density functional calculations are used to model phenomena such as oxidation reactions by providing insights into the electronic structure and energetics of molecules and transition states. nih.govresearchgate.net For instance, such calculations have been used to model the oxidation of tyrosine in photosynthetic systems, successfully predicting spectroscopic data that matched experimental results. nih.gov

In the context of the this compound scaffold, computational methods, specifically conformational analysis, have been instrumental. As mentioned previously, molecular modeling was used to determine that the favorable planar conformation of this compound derivatives is key to their high affinity for the 5-HT1A receptor. nih.gov This highlights the utility of theoretical investigations in explaining the structure-activity relationships that govern the biochemical interactions of these compounds.

Energy Barriers of Detoxification Routes

The metabolic processing of neurotoxic compounds is a critical area of study, and understanding the energetic favorability of different metabolic pathways can provide insight into the ultimate fate of a compound in a biological system. In the context of the pro-neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), detoxification pathways are crucial for mitigating its harmful effects. One of the primary detoxification routes for MPTP results in the formation of this compound (PTP).

Theoretical investigations using hybrid density functional calculations have shed light on the energy barriers associated with the detoxification of MPTP mediated by Compound I (Cpd I) of cytochrome P450 enzymes. nih.gov These studies have primarily focused on two competing detoxification routes: N-demethylation, which produces PTP, and aromatic hydroxylation. nih.gov

The N-demethylation process begins with the activation of a C-H bond through a hydrogen atom transfer (HAT) mechanism. This is followed by an O-rebound step, which yields a carbinolamine intermediate. This intermediate then decomposes in a non-enzymatic, aqueous environment to form the amine (PTP) and hydrated formaldehyde. nih.gov

The second detoxification route, aromatic hydroxylation, involves an initial addition of Cpd I to the phenyl ring of MPTP, followed by a proton shuttle to create the final phenol (B47542) product, 4-(4'-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (MPTP-OH). nih.gov

A comparison of the calculated energy barriers for these two pathways reveals a significant thermodynamic preference for the N-demethylation route that produces PTP. nih.gov The energy barrier for N-demethylation is calculated to be 7.5 kcal/mol for the quartet state and 5.7 kcal/mol for the doublet state in a solvent environment. nih.gov In contrast, the energy barrier for aromatic hydroxylation is considerably higher, at 14.9 kcal/mol for the quartet state and 14.8 kcal/mol for the doublet state. nih.gov This theoretical finding aligns well with experimental observations, which show that the N-demethylation product, PTP, is formed in greater quantities than the aromatic hydroxylation product, MPTP-OH. nih.gov The lower energy barrier for N-demethylation indicates that the formation of this compound is a more kinetically and thermodynamically favorable detoxification pathway for MPTP. nih.gov

Table 1: Calculated Energy Barriers of MPTP Detoxification Routes

The table below summarizes the calculated energy barriers for the two primary detoxification pathways of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mediated by cytochrome P450. The data clearly indicates that N-demethylation to form this compound (PTP) is the more favorable route.

| Detoxification Route | Resulting Product | Spin State | Energy Barrier (kcal/mol) in Solvent |

| N-Demethylation | This compound (PTP) | Quartet | 7.5 nih.gov |

| Doublet | 5.7 nih.gov | ||

| Aromatic Hydroxylation | 4-(4'-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (MPTP-OH) | Quartet | 14.9 nih.gov |

| Doublet | 14.8 nih.gov |

Neurobiological and Pathological Implications of 4 Phenyl 1,2,3,6 Tetrahydropyridine and Its Derivatives

Mechanisms of Neurotoxicity

The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgdoi.org MPTP, being lipophilic, can cross the blood-brain barrier. nih.govwikipedia.org Within the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in glial cells, to form MPP+. wikipedia.orgdoi.org This toxic metabolite is then selectively taken up by dopaminergic neurons through the dopamine (B1211576) transporter (DAT). nih.govnih.gov

The hallmark of MPTP neurotoxicity is the selective destruction of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc). wikipedia.orgdoi.orgmdpi.com This region of the brain is crucial for controlling voluntary movement. wikipedia.org The loss of these neurons leads to a dopamine deficiency in the striatum, resulting in the characteristic motor symptoms of parkinsonism. mdpi.com

The selective vulnerability of these neurons is attributed to the high-affinity uptake of MPP+ by the dopamine transporter (DAT). nih.gov Once inside the dopaminergic neurons, MPP+ accumulates, leading to a cascade of toxic events that culminate in cell death. nih.gov Research has shown that inhibiting the dopamine transporter can prevent MPTP-induced neurotoxicity, highlighting the critical role of DAT in this process. nih.gov

Table 1: Key Factors in the Selective Neurotoxicity of MPTP

| Factor | Role in Neurotoxicity | Supporting Evidence |

| Blood-Brain Barrier Permeability | Allows MPTP to enter the central nervous system. | MPTP is a lipophilic compound. nih.govwikipedia.org |

| Metabolism by MAO-B | Converts MPTP to its toxic metabolite, MPP+. | This conversion primarily occurs in glial cells. wikipedia.orgdoi.org |

| Dopamine Transporter (DAT) | Selectively transports MPP+ into dopaminergic neurons. | Inhibition of DAT protects against MPTP toxicity. nih.gov |

| Substantia Nigra Pars Compacta (SNpc) | The primary site of dopaminergic neuron loss. | Loss of these neurons leads to parkinsonian symptoms. wikipedia.orgmdpi.com |

A primary mechanism of MPP+ toxicity is the inhibition of mitochondrial respiration. wikipedia.org Specifically, MPP+ acts as a potent inhibitor of Complex I of the electron transport chain. wikipedia.orgnih.gov This inhibition disrupts the flow of electrons, leading to a significant decrease in ATP production and an inability of the cell to meet its energy demands. nih.govkhanacademy.org The resulting energy crisis is a major contributor to neuronal death.

The impairment of the electron transport chain also leads to the generation of reactive oxygen species (ROS), contributing to oxidative stress. wikipedia.org Studies have shown that the inhibition of Complex I by MPP+ is a critical event that precedes other downstream toxic effects. nih.gov

MPTP exposure leads to a significant increase in oxidative stress within the brain. nih.gov This is characterized by the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals, and a decrease in the levels of antioxidants like glutathione (B108866) (GSH). nih.gov The generation of ROS is a direct consequence of mitochondrial dysfunction caused by MPP+. wikipedia.org

The excess ROS can damage cellular components, including lipids, proteins, and DNA. nih.gov Lipid peroxidation, the oxidative degradation of lipids, is a key feature of MPTP-induced oxidative stress and contributes to the loss of cell membrane integrity. nih.gov Studies have demonstrated that the increase in ROS and lipid peroxidation products precedes the inhibition of mitochondrial enzymes in some brain regions, suggesting that oxidative stress is a primary event in the neurotoxic cascade. nih.gov Furthermore, the auto-oxidation of dopamine, which can be released from vesicles due to MPP+ action, also contributes to the generation of ROS. nih.gov

Redox-active metals, such as iron, copper, and zinc, play a role in the neurotoxicity induced by MPTP. encyclopedia.pubnih.gov An accumulation of these metals has been observed in the substantia nigra of Parkinson's disease patients. encyclopedia.pubnih.gov Iron, in particular, can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide, leading to significant oxidative damage. encyclopedia.pubnih.gov

The interaction between these metals and the processes initiated by MPTP can exacerbate neurotoxicity. For instance, the oxidative stress induced by MPP+ can be amplified in the presence of excess iron. nih.gov While the precise mechanisms are still under investigation, it is clear that the dysregulation of metal homeostasis contributes to the pathological cascade in MPTP-induced parkinsonism. encyclopedia.pubjuniperpublishers.com Some studies have explored the use of metal chelators to mitigate MPTP toxicity, with mixed results. nih.gov

MPTP and its metabolite MPP+ trigger apoptotic cell death in dopaminergic neurons. doi.orgnih.gov Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical features, including cell shrinkage, DNA fragmentation, and the activation of a family of proteases called caspases. researchgate.netfrontiersin.org

Several key molecules involved in apoptosis have been implicated in MPTP-induced neurotoxicity. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role. doi.orgnih.gov Evidence suggests that MPTP exposure leads to an imbalance in these proteins, favoring apoptosis. nih.gov Furthermore, the activation of caspases, particularly caspase-3 and caspase-9, is a critical step in the execution of the apoptotic program in response to MPTP. nih.govresearchgate.net Studies have shown that inhibiting these caspases can provide some protection against MPTP-induced neuronal loss. nih.gov The JNK signaling pathway has also been identified as a contributor to the apoptotic process initiated by MPTP. nih.gov

Neuroinflammation is a key component of the pathological response to MPTP. nih.govresearchgate.netnih.gov The initial damage to dopaminergic neurons triggers the activation of glial cells, particularly microglia and astrocytes. nih.gov Activated microglia release a variety of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). researchgate.netnih.govfrontiersin.org

These inflammatory mediators create a toxic environment that contributes to further neuronal damage, establishing a self-perpetuating cycle of neurodegeneration. frontiersin.org Studies have shown a significant increase in the expression of these pro-inflammatory cytokines and their receptors in the substantia nigra of MPTP-treated animals. researchgate.netnih.gov The inflammatory response also involves the activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which further promotes the production of inflammatory molecules. nih.gov

Axoplasmic Flow Disturbance and Retrograde Degeneration

The neurotoxic effects of 4-Phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), extend to the fundamental processes of neuronal function, including axoplasmic transport. Axoplasmic transport is a critical cellular process responsible for moving organelles, proteins, and other essential materials between the neuronal cell body and the axon terminals. Disruption of this transport system can lead to a "dying back" phenomenon known as retrograde degeneration, where the distal axon terminals degenerate first, followed by the progressive demise of the axon and eventually the neuron's cell body. nih.govnih.gov

Research has shown that MPP+ can directly interfere with the molecular machinery of axonal transport. In isolated squid axoplasm, MPP+ has been demonstrated to increase dynein-dependent fast retrograde axonal transport while simultaneously decreasing kinesin-mediated fast anterograde transport of vesicles. nih.gov This imbalance disrupts the normal flow of materials and can contribute to the accumulation of toxic substances and the deprivation of essential components at the axon terminals. Furthermore, studies in mouse models have revealed that MPTP can induce an increase in acetylated tubulin in the cell bodies of dopaminergic neurons in the substantia nigra pars compacta (SNpc), a modification linked to impaired axonal transport. researchgate.net This disruption of the microtubule network, which serves as the "tracks" for axoplasmic transport, is considered an early event in the neurodegenerative process initiated by MPTP. researchgate.net

The concept of retrograde degeneration is a key aspect of the pathology observed in both MPTP-induced parkinsonism and human Parkinson's disease. nih.govnih.gov Evidence from imaging studies, postmortem neurochemical analyses, and animal models suggests that the axons of the dopaminergic system are affected early and predominantly in PD. nih.gov The mechanisms underlying this axonal demise are distinct from those that lead to the death of the neuronal cell body, highlighting the importance of studying axonal biology to develop effective neuroprotective strategies. nih.gov

Animal Models of Parkinson's Disease Induced by MPTP (and relevance to PTP studies)

The discovery that MPTP induces parkinsonism in humans led to its widespread use in creating animal models of Parkinson's disease. nih.gov These models have been instrumental in understanding the pathophysiology of the disease and for testing potential therapeutic interventions. nih.govnih.gov MPTP's ability to selectively damage dopaminergic neurons in the substantia nigra, a hallmark of PD, makes it a valuable tool for replicating key aspects of the disease in various species. creative-biolabs.combjbms.org

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly those using mice, are the most extensively utilized MPTP-based models of PD due to their affordability, ease of handling, and the availability of genetic modifications. bjbms.orgnih.gov While rats are largely resistant to the systemic effects of MPTP, certain mouse strains are susceptible and exhibit significant loss of dopaminergic neurons in the SNpc and depletion of dopamine in the striatum. nih.govnih.gov

Different dosing regimens (acute, subacute, and chronic) can be employed to model different aspects of the disease process. creative-biolabs.com For instance, chronic administration of MPTP can produce a more progressive neurodegeneration. nih.gov However, a significant limitation of the MPTP mouse model is the general absence of Lewy body-like inclusions, a key pathological feature of human PD. creative-biolabs.com Despite this, the model effectively replicates many of the biochemical and behavioral deficits seen in the disease. nih.gov

| Feature | Description | Key Findings | References |

|---|---|---|---|

| Species | Primarily mice (e.g., C57BL/6). Rats are generally resistant to systemic MPTP. | Susceptibility to MPTP is strain-dependent in mice. nih.gov | nih.govnih.gov |

| Pathology | Selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and dopamine depletion in the striatum. | Absence of classic Lewy bodies is a notable difference from human PD. creative-biolabs.com Chronic models can induce some protein aggregation. nih.gov | creative-biolabs.comnih.gov |

| Behavioral Deficits | Motor impairments such as decreased locomotor activity, bradykinesia, and rigidity. | The severity and type of deficit depend on the dosing regimen. nih.gov | nih.gov |

| Advantages | Cost-effective, high-throughput, and amenable to genetic manipulation. | Useful for screening potential neuroprotective and symptomatic therapies. nih.gov | nih.gov |

Non-Human Primate Models (e.g., Monkeys)

Non-human primate models of MPTP-induced parkinsonism, such as those using macaques and squirrel monkeys, offer a closer representation of human PD. nih.govnih.gov These models replicate not only the core motor symptoms like bradykinesia, rigidity, and postural instability but also some non-motor symptoms, including cognitive deficits and sleep disturbances. oup.comoup.com

The neurochemical and pathological changes in MPTP-treated primates, including the profound loss of striatal dopamine, closely mimic those seen in human PD patients. nih.gov Different administration protocols can be used to induce varying degrees of parkinsonism, allowing for the study of different stages of the disease. nih.govoup.com A significant advantage of primate models is their response to dopaminergic therapies like levodopa, which mirrors the clinical situation in humans. nih.gov

| Feature | Description | Key Findings | References |

|---|---|---|---|

| Species | Various species, including rhesus monkeys, squirrel monkeys, and marmosets. | Considered the gold standard for preclinical testing of PD therapies due to high similarity to humans. nih.gov | nih.govnih.gov |

| Pathology | Robust and selective degeneration of the nigrostriatal dopaminergic system. | Can reproduce many of the cardinal pathological features of PD. nih.gov | nih.gov |

| Behavioral Deficits | Exhibit a wide range of parkinsonian motor symptoms (bradykinesia, rigidity, tremor, postural instability). | Also display non-motor symptoms like cognitive impairment and sleep disorders. oup.comoup.com | oup.comoup.com |

| Advantages | High translational relevance to human PD, including response to treatments. | Allows for the study of disease progression and long-term complications of therapy. nih.gov | nih.gov |

Modeling Preclinical and Clinical Stages of Parkinson's Disease

A critical challenge in Parkinson's disease research is understanding the long preclinical phase before motor symptoms become apparent. nih.gov MPTP models can be designed to mimic both the presymptomatic (preclinical) and symptomatic (clinical) stages of the disease. nih.govresearchgate.net

By using different MPTP dosing regimens, researchers can induce a progressive loss of dopaminergic neurons. nih.gov In the early stages, despite significant neuronal loss, compensatory mechanisms in the brain can maintain normal motor function, representing the preclinical phase. nih.govresearchgate.net As the neurodegeneration progresses and these compensatory mechanisms fail, motor deficits emerge, modeling the clinical stage of PD. nih.govresearchgate.net These models are crucial for identifying biomarkers for early diagnosis and for testing neuroprotective therapies that could slow or halt the disease process before significant disability occurs. nih.govmdpi.com

Assessment of Motor and Non-Motor Deficits

A comprehensive assessment of both motor and non-motor deficits is essential for characterizing MPTP-induced animal models and for evaluating the efficacy of potential treatments.

Motor Deficits: In rodents, motor function is commonly assessed using tests such as the open field test (to measure locomotor activity), the rotarod test (to assess motor coordination and balance), and the cylinder test (to evaluate forelimb use asymmetry). nih.govnih.gov In non-human primates, a variety of rating scales, similar to those used in human patients, are employed to score the severity of parkinsonian signs like tremor, rigidity, and bradykinesia. oup.com

Non-Motor Deficits: The recognition of non-motor symptoms as a significant burden in PD has led to the development of tests to assess these in animal models. nih.govparkinsonsroadmap.org In rodents, tests like the forced swim test and tail suspension test are used to evaluate depressive-like behavior. nih.gov Cognitive function can be assessed using tasks such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory. nih.govdoi.org Olfactory function, which is often impaired early in PD, can be tested using the buried food test. nih.gov In non-human primates, cognitive deficits are often evaluated using sophisticated touchscreen-based tasks. oup.com

The ability to model and assess this wide range of motor and non-motor deficits in MPTP-treated animals provides a powerful platform for investigating the complex neurobiology of Parkinson's disease and for advancing the development of new therapeutic strategies. nih.govmdpi.com

Molecular and Cellular Biomarkers in Neurotoxicity Studies

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a derivative of this compound, is extensively utilized in research to model Parkinson's disease (PD) by selectively destroying dopaminergic neurons in the substantia nigra. nih.govnih.gov The study of molecular and cellular biomarkers in response to MPTP-induced neurotoxicity is crucial for understanding the pathological mechanisms and identifying potential therapeutic targets. nih.gov

Changes in Tyrosine Hydroxylase (TH) Expression and Activity

A primary and consistent biomarker of MPTP-induced neurotoxicity is the significant reduction in the expression and activity of tyrosine hydroxylase (TH). nih.govnih.gov TH is the rate-limiting enzyme in the synthesis of dopamine, and its depletion is a direct indicator of the loss of dopaminergic neurons. Administration of MPTP to animal models leads to a marked decrease in TH activity and the number of TH-positive neurons in the substantia nigra and their terminals in the striatum. nih.govjneurosci.orgcapes.gov.br This loss of TH-positive cells can be as high as 35% and is a stable and lasting feature of the MPTP model. jneurosci.org Interestingly, some studies have shown that surviving dopaminergic neurons may attempt to compensate for the loss by increasing TH mRNA expression, leading to a temporary recovery of TH protein levels in the striatum weeks after the initial injury. nih.gov

Dopamine and Metabolite Concentrations

The destruction of dopaminergic neurons by MPTP leads to a profound and lasting depletion of dopamine in the striatum. nih.govnih.gov This reduction can be as significant as 60-80% and is a dose-dependent effect. nih.gov The neurotoxic metabolite of MPTP, N-methyl-4-phenylpyridinium (MPP+), is actively taken up by dopamine transporters, which explains the selective vulnerability of these neurons. nih.gov Consequently, the concentration of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are significantly reduced in the striatum, serving as a reliable biochemical measure of the extent of neurodegeneration. nih.gov

Protein Expression Profiling (e.g., NEFL, MUNC13-1, NAV2, GAPVD1, CHCHD2, EEF2B, LRRK2, PARK7, PARK2, POLG, SNCGB, SYNB)

Proteomic analyses have identified numerous proteins whose expression levels are altered following MPTP-induced neurotoxicity, providing insights into the cellular pathways affected. nih.gov These changes highlight disruptions in neuronal structure, synaptic function, and processes linked to genetic forms of Parkinson's disease.

A study using a zebrafish model of MPTP-induced Parkinsonism identified several differentially expressed proteins. nih.gov Notably, proteins associated with neurological pathways such as Neurofilament light polypeptide (NEFL), Munc13-1, Neuron navigator 2 (NAV2), and GTPase-activating protein and VPS9 domain-containing 1 (GAPVD1) were found to be downregulated. nih.gov Furthermore, genes encoding several proteins implicated in familial Parkinson's disease, including CHCHD2, LRRK2, PARK7 (DJ-1), and PARK2 (Parkin), were shown to be differentially regulated. nih.gov Other affected proteins include those involved in mitochondrial function (POLG), protein synthesis (EEF2B), and synaptic components (SNCGB, SYNB). nih.gov The interaction between genetic predisposition and environmental toxins is highlighted by studies showing that the G2019S mutation in LRRK2 enhances the neurotoxic effects of MPTP in mice. nih.govnih.gov

Table 1: Changes in Protein Expression in MPTP-Induced Neurotoxicity

| Protein | Function | Observed Change in Expression/Regulation | Reference |

| NEFL | Component of the neuronal cytoskeleton | Downregulated | nih.gov |

| MUNC13-1 | Synaptic vesicle priming | Downregulated | nih.gov |

| NAV2 | Neuronal migration and process outgrowth | Downregulated | nih.gov |

| GAPVD1 | Endosomal trafficking | Downregulated | nih.gov |

| CHCHD2 | Mitochondrial function | Differentially regulated | nih.gov |

| EEF2B | Protein synthesis | Differentially regulated | nih.gov |

| LRRK2 | Kinase, linked to familial PD | Differentially regulated, enhances toxicity | nih.govnih.govnih.gov |

| PARK7 (DJ-1) | Antioxidant defense, linked to familial PD | Differentially regulated | nih.gov |

| PARK2 (Parkin) | Protein degradation, linked to familial PD | Differentially regulated | nih.gov |

| POLG | Mitochondrial DNA replication | Differentially regulated | nih.gov |

| SNCGB | Synuclein family member | Differentially regulated | nih.gov |

| SYNB | Synaptic vesicle component | Differentially regulated | nih.gov |

Gene Regulation Studies

Gene expression profiling using techniques like microarray analysis has revealed that MPTP administration leads to the dysregulation of a multitude of genes in the substantia nigra. jneurosci.orgbordeaux-neurocampus.frnih.gov These studies provide a broad view of the molecular cascade of events following the neurotoxic insult. The number of deregulated genes can be surprisingly limited in some models, suggesting the activation and deactivation of specific compensatory and cell death mechanisms over time. bordeaux-neurocampus.fr

Key areas of gene dysregulation include those related to:

Cytoskeletal stability and maintenance jneurosci.orgnih.gov

Synaptic integrity jneurosci.orgnih.gov

Cell cycle and apoptosis jneurosci.orgnih.gov

Transport processes nih.gov

Inflammatory and immune responses frontiersin.org

For instance, studies have identified changes in the mRNA levels of genes like Anxa2, Drd2 (Dopamine Receptor D2), Snca (alpha-synuclein), and Nsf in the substantia nigra and striatum at very early stages after MPTP exposure. nih.gov Single-cell sequencing has highlighted that transcript changes in microglia are particularly significant, with dysregulation of genes related to inflammatory signaling and lipid metabolism. frontiersin.org These findings from gene regulation studies are critical for understanding the evolving cascade of injury, dysfunction, and eventual cell death in dopaminergic neurons. jneurosci.orgnih.gov

Pharmacological Applications and Therapeutic Potential of 4 Phenyl 1,2,3,6 Tetrahydropyridine Derivatives

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) serves as a crucial tool in modeling Parkinson's disease (PD) by selectively damaging dopaminergic neurons. nih.gov Its mechanism of action, involving oxidation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), has spurred extensive research into the structure-activity relationships (SAR) of its analogs. nih.gov These studies are pivotal for understanding the structural requisites for neurotoxicity and for designing novel therapeutic agents that can either prevent this toxicity or possess beneficial pharmacological properties.

Influence of Substituents on Pharmacological Properties

The pharmacological profile of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives is profoundly influenced by the nature and position of substituents on both the tetrahydropyridine (B1245486) and phenyl rings. SAR studies have revealed that for a tetrahydropyridine analog of MPTP to be neurotoxic, it must be capable of being oxidized by monoamine oxidase (MAO) to a pyridinium (B92312) species. nih.gov However, this oxidation is a necessary but not sufficient condition for neurotoxicity. nih.gov

Further investigations have focused on developing derivatives with therapeutic potential, such as dopamine (B1211576) (DA) autoreceptor agonists. In one study, a series of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines were synthesized and evaluated. nih.gov It was found that a 1,3-substitution pattern on the cyclohexene (B86901) ring connected by a single methylene (B1212753) chain to the tetrahydropyridine nitrogen resulted in the most potent activity. nih.gov The this compound core could be substituted with other aryl-cyclic amines, albeit with a slight decrease in activity. nih.gov On the phenyl group attached to the cyclohexene ring, para-substitution with electron-donating groups was more favorable than with electron-withdrawing groups. nih.gov

The stereochemistry of these derivatives is also critical. The enantiomers of 1,2,3,6-tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine were resolved, and while both acted as partial DA agonists, the (+)-enantiomer, identified as having the R configuration, exhibited higher intrinsic activity. nih.gov This compound, designated CI-1007 (PD 143188), demonstrated antipsychotic-like activity in preclinical models. nih.gov

| Compound/Analog | Modification | Effect on Pharmacological Property |

| MPTP Analogs | Must be oxidized by MAO to a pyridinium | Necessary for neurotoxicity. nih.gov |

| 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines | 1,3-substitution on cyclohexene, single methylene linker | Most potent dopamine autoreceptor agonist activity. nih.gov |

| Aryl-cyclic amine replacement | Substitution of the 1,2,3,6-tetrahydro-4-phenylpyridine moiety | Slight loss in activity. nih.gov |

| Para-substituted phenyl on cyclohexene | Electron-donating groups | Better tolerated than electron-withdrawing groups. nih.gov |

| (+)-enantiomer (R configuration) of 1,2,3,6-tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine | Stereoisomer | Higher intrinsic activity as a partial DA agonist. nih.gov |

Designing High-Affinity Ligands

The design of high-affinity ligands based on the this compound scaffold often targets specific neuronal proteins, such as the dopamine transporter (DAT). The neurotoxicity of MPTP analogs is dependent on the uptake of their pyridinium metabolites by the DA carrier. nih.gov Consequently, all neurotoxic MPTP analogs are oxidized to pyridiniums that are effective substrates for the neostriatal DA transport system. nih.gov

This principle has been exploited in the design of novel DAT inhibitors. Through 3D-database pharmacophore searching, a potent DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was identified. nih.gov Subsequent chemical modifications of this lead compound, guided by SAR and molecular modeling, led to an analog with high affinity for DAT, demonstrating that hydrophobicity and conformational preference are key parameters for binding. nih.gov

Furthermore, the this compound scaffold has been incorporated into more complex structures to create bitopic ligands targeting dopamine receptors. By hybridizing this scaffold with other pharmacophores, researchers have developed novel D3 receptor-selective or multitarget ligands. nih.gov For instance, a derivative incorporating a 6,6-diphenyl-1,4-dioxane moiety showed a preferential profile for the D3 receptor. nih.gov The nature of the substituent on the 1,4-dioxane (B91453) scaffold was found to significantly affect the D3 receptor selectivity. nih.gov

Neuroprotective Strategies and Agents in MPTP Models

The MPTP model of Parkinson's disease has been instrumental in evaluating neuroprotective strategies aimed at mitigating the downstream cellular damage caused by this neurotoxin. Research has largely focused on counteracting mitochondrial dysfunction, oxidative stress, and apoptosis, which are key pathological events in MPTP-induced neurodegeneration.

Targeting Mitochondrial Dysfunction

Mitochondrial dysfunction is a central element in MPTP-induced neurotoxicity. nih.gov The active metabolite, MPP+, is a potent inhibitor of complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govnih.gov This inhibition leads to a depletion of ATP and an overproduction of reactive oxygen species (ROS). nih.gov

Strategies to counteract this mitochondrial impairment include:

Mitochondria-targeted antioxidants: Compounds like Mito-Q10, which is a coenzyme-Q analog attached to a triphenylphosphonium cation that directs the antioxidant to the mitochondria, have shown significant neuroprotective effects. nih.gov In both cell culture and mouse models of MPTP-induced neurotoxicity, Mito-Q10 was able to reverse the loss of membrane potential and inhibit the loss of striatal dopamine. nih.gov

Inhibition of the mitochondrial permeability transition pore (mPTP): The opening of the mPTP is a critical event in cell death pathways. Cyclosporin A, an inhibitor of the mPTP component cyclophilin D, has been investigated for its neuroprotective potential in models of neurodegeneration. mdpi.comnih.gov

Mitochondrial transplantation: The intranasal delivery of exogenous mitochondria has emerged as a novel therapeutic approach. In a genetic model of Parkinson's disease, this technique restored mitochondrial function and improved locomotor activity. mdpi.com

| Neuroprotective Strategy | Agent/Method | Mechanism of Action | Key Findings in MPTP/PD Models |

| Mitochondria-Targeted Antioxidant | Mito-Q10 | Delivers antioxidant directly to mitochondria. nih.gov | Reversed MPP+-induced loss of membrane potential and inhibited MPTP-induced loss of striatal dopamine. nih.gov |

| mPTP Inhibition | Cyclosporin A | Inhibits cyclophilin D, a key component of the mPTP. mdpi.comnih.gov | Studied for neuroprotection in various neurological conditions. mdpi.com |

| Mitochondrial Transplantation | Intranasal delivery of mitochondria | Replaces or supplements dysfunctional mitochondria. | Restored mitochondrial function and improved motor activity in a genetic PD model. mdpi.com |

Mitigating Oxidative Stress

Oxidative stress is a major contributor to the dopaminergic neuron degeneration seen in Parkinson's disease and its MPTP-induced models. mdpi.comnih.gov MPTP administration leads to an increase in reactive oxygen species (ROS) and a decrease in the antioxidant glutathione (B108866) (GSH) in the brain. nih.gov

Several approaches have been explored to combat this oxidative damage:

Upregulation of endogenous antioxidant systems: Natural compounds like Actaea racemosa L. rhizome have been shown to decrease oxidative stress by activating the Nrf2/HO-1 pathway, which regulates the expression of antioxidant enzymes. mdpi.com Similarly, Batryticatus Bombyx was found to upregulate mediators of the antioxidative response, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.gov

Scavenging of free radicals: Polyphenols, such as resveratrol, can directly scavenge ROS. mdpi.com However, their efficacy can be limited by low bioavailability. mdpi.com Other natural compounds have demonstrated the ability to scavenge various radicals and inhibit lipid peroxidation. researchgate.net

Targeting sources of ROS: The inhibition of mitochondrial complex I by MPP+ is a primary source of ROS. wikipedia.org Therefore, strategies that protect this complex can indirectly reduce oxidative stress.

Modulating Apoptotic Pathways (e.g., Bax, Bcl-2)

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in Parkinson's disease. nih.gov The Bcl-2 family of proteins, which includes the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are critical regulators of this process. nih.govfrontiersin.org In MPTP-treated mice, there is an upregulation of Bax and a decrease in Bcl-2 in the substantia nigra pars compacta, shifting the balance towards cell death. nih.gov

Therapeutic strategies targeting these apoptotic pathways include:

Altering the Bax/Bcl-2 ratio: Overexpression of the anti-apoptotic protein Bcl-2 has been shown to be neuroprotective in cell models of Parkinson's disease. nih.gov Conversely, the ablation of the pro-apoptotic protein Bax makes mice significantly more resistant to MPTP-induced neurodegeneration. nih.gov

Inhibition of caspases: Caspases are a family of proteases that execute the apoptotic program. Caspase inhibitors have been shown to rescue neurons from death in cell models of Parkinson's disease. nih.gov MPTP-induced apoptosis is associated with the activation of caspases, which can be attenuated by overexpressing Bcl-2. nih.gov

Modulation of upstream signaling: The c-Jun N-terminal kinase (JNK) pathway is also implicated in MPTP-induced neurotoxicity and can influence the activity of Bcl-2 family proteins. doi.org

| Apoptotic Modulator | Effect on MPTP Model | Reference |

| Bax Ablation | Increased resistance to MPTP-induced neurodegeneration. | nih.gov |

| Bcl-2 Overexpression | Attenuates MPTP-induced apoptosis. | nih.gov |

| Caspase Inhibitors | Rescue neurons from death in cell models of PD. | nih.gov |

Role of Anti-Inflammatory Agents

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. nih.gov In the context of Parkinson's disease (PD) models, the neurotoxin MPTP induces significant inflammatory responses within the brain, contributing to neuronal death. nih.govphcog.com Research has consistently shown that glial cells, particularly microglia, play a significant role in this inflammatory process. nih.gov The activation of microglia by MPTP leads to the release of cytotoxic mediators, including interleukin-1beta, and the activation of NADPH-oxidase and inducible nitric oxide synthase (iNOS). nih.govjneurosci.org

This understanding underscores the potential of anti-inflammatory agents as a neuroprotective strategy. Studies have demonstrated that inhibiting microglial activation can protect against the neurotoxic effects of MPTP. For instance, minocycline, a tetracycline (B611298) derivative with anti-inflammatory properties, mitigates the death of dopaminergic neurons by preventing MPTP-induced microglial activation and the subsequent production of harmful inflammatory molecules. nih.govjneurosci.org Similarly, other compounds with anti-inflammatory properties, such as neferine (B1663666) and curcuminoids, have been shown to protect against MPTP-induced neurotoxicity by reducing the levels of pro-inflammatory cytokines. phcog.comnih.govphcog.com These findings collectively support the hypothesis that targeting neuroinflammation is a viable therapeutic approach for neurodegenerative conditions like PD.

Investigating Novel Neuroprotective Compounds (e.g., GLP-1RAs, Curcumin, Kaempferol (B1673270), Theaflavin)

The quest for neuroprotective therapies has led to the investigation of various natural and synthetic compounds that show promise in preclinical models of neurodegeneration, often using the MPTP-induced model as a testing ground.

Glucagon-like peptide-1 receptor agonists (GLP-1RAs) , initially developed for treating type 2 diabetes, have demonstrated significant neuroprotective properties. frontiersin.orgnih.gov Drugs like liraglutide (B1674861) and exendin-4 (B13836491) can cross the blood-brain barrier and have been shown to protect against MPTP-induced neurotoxicity. frontiersin.orgnih.gov Their mechanisms include improving mitochondrial function, reducing oxidative stress, suppressing neuroinflammation, and promoting neuronal survival by modulating signaling pathways like PI3K/Akt and increasing the expression of neurotrophic factors. frontiersin.orgnih.gov

Curcumin , the active polyphenol in turmeric, exerts potent neuroprotective effects against MPTP-induced dopaminergic neurodegeneration. nih.govnih.gov Its benefits are attributed to its strong anti-inflammatory and antioxidant actions. nih.govfrontiersin.org Curcumin can prevent the depletion of dopamine, reduce the expression of inflammatory proteins, and enhance the expression of neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF), thereby protecting neurons from injury and potentially slowing disease progression. nih.govnih.govjst.go.jp

Kaempferol , a natural flavonol, has shown anti-parkinsonian properties in MPTP-induced models. jst.go.jpnih.gov It improves motor coordination, raises dopamine levels, and combats oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.govscispace.com Furthermore, kaempferol can reduce neuroinflammation and has been reported to have anti-amyloidogenic effects, preventing the aggregation of α-synuclein, a key pathological event in Parkinson's disease. nih.gov

Theaflavin (B1682790) , a polyphenol found in black tea, also demonstrates neuroprotective potential. nih.gov In MPTP-treated animal models, theaflavin attenuates neurodegeneration by exerting anti-apoptotic, antioxidant, and anti-inflammatory effects. nih.govnih.gov It has been shown to protect dopaminergic neurons, as evidenced by increased expression of tyrosine hydroxylase and the dopamine transporter (DAT), suggesting it could be a valuable therapeutic agent for progressive neurodegenerative diseases. nih.gov

| Compound Class | Example(s) | Key Neuroprotective Mechanisms in MPTP Models | Supporting References |

| GLP-1RAs | Liraglutide, Exendin-4 | Reduces neuroinflammation, enhances mitochondrial function, promotes neuronal survival. | frontiersin.orgnih.govnih.gov |

| Polyphenols | Curcumin | Anti-inflammatory, antioxidant, increases neurotrophic factors (GDNF). | nih.govnih.govfrontiersin.orgjst.go.jp |

| Flavonols | Kaempferol | Antioxidant, anti-inflammatory, reduces α-synuclein aggregation. | jst.go.jpnih.govscispace.comnih.gov |

| Polyphenols | Theaflavin | Anti-apoptotic, antioxidant, anti-inflammatory. | nih.govnih.gov |

Potential for Drug Discovery Beyond Neurodegeneration

The this compound scaffold is not limited to neuropharmacology; its derivatives have shown potential in several other therapeutic areas. The versatility of the tetrahydropyridine ring system allows for the design of compounds with diverse biological activities. researchgate.netauctoresonline.org